molecular formula C8H8BrN3 B110947 5-Bromo-1-methyl-1H-indazol-3-amine CAS No. 1000018-06-3

5-Bromo-1-methyl-1H-indazol-3-amine

Cat. No. B110947
M. Wt: 226.07 g/mol
InChI Key: BKBSBRJIGMVBFM-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indazol-3-amine is a compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse range of biological activities and are often used in pharmaceutical research and development. The bromo and amine substituents on the indazole core can significantly alter the compound's chemical and physical properties, as well as its reactivity and potential applications, particularly in the synthesis of various derivatives with potential antibacterial properties .

Synthesis Analysis

The synthesis of indazole derivatives can involve various starting materials and reaction conditions. For instance, the reaction of 4-bromomethyl-5-methyl-1,3-dioxol-2-one with secondary amines can lead to the formation of tertiary amines, which are key intermediates in the synthesis of compounds like NM441, an antibacterial agent . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the N1-arylation of 5-bromoindazole-3-carboxylic acid methylester, followed by conversion to diethylamide . These methods highlight the versatility of indazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using FT-IR, 1H NMR, 13C NMR spectroscopy, and confirmed by single crystal X-ray diffraction studies . The crystal packing of such compounds can be stabilized by hydrogen bonds and π-π stacking interactions, which are crucial for understanding the compound's stability and reactivity .

Chemical Reactions Analysis

Indazole derivatives can undergo a range of chemical reactions. For instance, the reaction of 5-bromo-2-nitrothiazole with secondary amines can lead to unexpected rearrangement products, indicating the complexity of reactions involving bromo-substituted compounds . The reactivity of such compounds can be exploited to create a variety of novel derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1-methyl-1H-indazol-3-amine derivatives are influenced by their molecular structure. The presence of bromine can increase the density and molecular weight of the compound, while the amine group can contribute to its solubility in polar solvents. The crystal structure and intermolecular interactions can affect the melting point, boiling point, and stability of the compound . Additionally, the physicochemical properties of S-derivatives of related compounds have been studied, revealing high yields and potential antibacterial activity against various microorganisms .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-1-methyl-1H-indazol-3-amine and its derivatives are primarily used in chemical synthesis and reactions. For instance, they are utilized in the Suzuki–Miyaura cross-coupling reaction, an efficient method to produce various 3-aryl-1H-indazol-5-amine derivatives. This reaction is performed under microwave-assisted conditions, using Pd(OAc)2 and RuPhos as a catalyst system, and K3PO4 as a base, yielding good to excellent results (Wang et al., 2015). Additionally, 5-bromoindazoles participate in Buchwald reactions with a range of amines, resulting in novel derivatives (Slade et al., 2009).

Pharmaceutical and Biological Applications

The compound and its derivatives show promise in pharmaceutical and biological applications. Some of the synthesized derivatives exhibit significant antibacterial and cytotoxic properties, indicating potential applications in treating bacterial infections and cancer (Noolvi et al., 2014). Additionally, certain derivatives have shown substantial antifungal activities against various phytopathogenic fungi, suggesting their use in agricultural fungicides or antifungal pharmaceuticals (Du et al., 2015).

Material Science and Organic Synthesis

In material science and organic synthesis, 5-Bromo-1-methyl-1H-indazol-3-amine serves as a precursor or intermediate in the synthesis of complex organic compounds. For example, it's used in the synthesis of polyhalopyridines and 1,2,3-triazol-1-yl)methylpyrimidine biheterocycles, showcasing its versatility in creating diverse chemical structures for various applications (Ji et al., 2003), (Aquino et al., 2017).

Safety And Hazards

The safety information for 5-Bromo-1-methyl-1H-indazol-3-amine indicates that it is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301+P312+P330 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Indazole derivatives, including 5-Bromo-1-methyl-1H-indazol-3-amine, have shown promising results in various fields, particularly in the development of anticancer agents . Future research may focus on further exploring the pharmacological activities of these compounds and developing more effective and low-toxic anticancer agents .

properties

IUPAC Name

5-bromo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSBRJIGMVBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649968
Record name 5-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-indazol-3-amine

CAS RN

1000018-06-3
Record name 5-Bromo-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Devkate, S Kola, M Idrees, NJ Siddiqui… - … Computing Industry in …, 2021 - books.google.com
… Optimizing of the reaction conditions for 5-bromo-1-methyl-1H-indazol-3-amine (3c). … 5-bromo-1-methyl-1H-indazol-3-amine (3c): IR (KBr, Vmax in cm): 3424 (NH str.,-Amine), 2983, …
Number of citations: 5 books.google.com

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